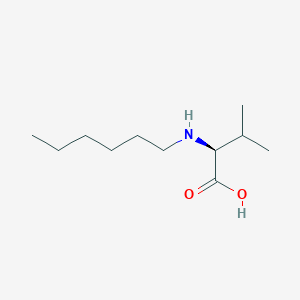

N-Hexyl-L-valine

Beschreibung

N-Hexyl-L-valine is a valine derivative where a hexyl group (-C₆H₁₃) is attached to the α-amino group of L-valine. These derivatives share a common valine backbone but differ in substituents, which critically influence their physicochemical and biological behaviors.

Key inferred properties of N-Hexyl-L-valine:

- Molecular formula: Likely C₁₁H₂₃NO₂ (valine backbone + hexyl chain).

- Molecular weight: ~201.3 g/mol (calculated from valine [C₅H₁₁NO₂] + hexyl [C₆H₁₃]).

- Functionality: Hydrophobic hexyl chain may enhance lipid solubility compared to shorter-chain analogs.

Eigenschaften

CAS-Nummer |

62765-48-4 |

|---|---|

Molekularformel |

C11H23NO2 |

Molekulargewicht |

201.31 g/mol |

IUPAC-Name |

(2S)-2-(hexylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(9(2)3)11(13)14/h9-10,12H,4-8H2,1-3H3,(H,13,14)/t10-/m0/s1 |

InChI-Schlüssel |

KGOYVEWIHFMBMY-JTQLQIEISA-N |

Isomerische SMILES |

CCCCCCN[C@@H](C(C)C)C(=O)O |

Kanonische SMILES |

CCCCCCNC(C(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-L-valine typically involves the alkylation of L-valine with a hexyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions include:

Temperature: Room temperature to 60°C

Solvent: Organic solvents like ethanol or methanol

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of N-Hexyl-L-valine may involve similar synthetic routes but on a larger scale. The process includes:

Reactants: L-valine and hexyl halide

Catalysts: Bases like sodium hydroxide

Purification: Techniques such as recrystallization or chromatography to obtain pure N-Hexyl-L-valine

Analyse Chemischer Reaktionen

Types of Reactions

N-Hexyl-L-valine can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form corresponding oxides

Reduction: Reaction with reducing agents to form reduced products

Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-hexyl-L-valine oxides, while reduction may produce N-hexyl-L-valine alcohols.

Wissenschaftliche Forschungsanwendungen

N-Hexyl-L-valine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules

Biology: Studied for its role in protein synthesis and metabolic pathways

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of N-Hexyl-L-valine involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolic processes. The hexyl group attached to the nitrogen atom can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Substituent Effects: Hydrophobicity: N-Hexyl-L-valine’s hexyl chain confers intermediate hydrophobicity, between N-glycyl-L-valine (polar) and N-hexadecanoyl-D-valine (highly nonpolar). Stereochemistry: The L-configuration in N-Hexyl-L-valine contrasts with the D-form in N-hexadecanoyl-D-valine, which may alter enzyme recognition or metabolic pathways .

- Synthesis Considerations: N-Hexyl-L-valine could be synthesized via acylation of L-valine with hexyl chloroformate, analogous to methods for N-glycyl-L-valine (amide coupling) and N-hexadecanoyl-D-valine (high-yield acylation, ~93–96% ).

Critical Notes and Limitations

Data Gaps : Direct experimental data for N-Hexyl-L-valine are absent in the provided evidence; properties are extrapolated from analogs.

Stereochemical Impact : The L-configuration may enhance compatibility with biological systems compared to D-forms, but validation is needed.

Synthetic Feasibility: High yields reported for N-hexadecanoyl-D-valine suggest that N-Hexyl-L-valine could be synthesized efficiently, though hexyl-chain length may require optimized conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.